N-(pyrrolidin-3-ylmethyl)pyridin-2-amine
Overview
Description
“N-(pyrrolidin-3-ylmethyl)pyridin-2-amine” is a chemical compound with the molecular formula C10H15N3 . It has a molecular weight of 177.25 .
Synthesis Analysis
The synthesis of “this compound” involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . The selectivity of the synthesis can be tuned by using a specific oxidant and additive .Molecular Structure Analysis
The InChI code for “this compound” is 1S/C10H15N3/c1-2-5-12-10(3-1)13-8-9-4-6-11-7-9/h1-3,5,9,11H,4,6-8H2,(H,12,13) . This indicates the presence of a pyrrolidine ring and a pyridine ring in the molecule .Chemical Reactions Analysis
The pyrrolidine ring in “this compound” allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring leads to increased three-dimensional coverage, a phenomenon called "pseudorotation" .Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature .Scientific Research Applications
Synthesis and Structural Studies
- N-(pyrrolidin-3-ylmethyl)pyridin-2-amine and related compounds have been used in the synthesis of complex molecular structures. For instance, in a study by Garzón and Davies (2014), pyridinium N-(heteroaryl)aminides, a category that includes this compound, were utilized as synthetic equivalents in gold-catalyzed formal cycloadditions to create imidazo-fused heteroaromatics (Garzón & Davies, 2014).
Coordination Chemistry and Material Science
- In another research domain, Zhang et al. (2013) explored the use of similar ligands for constructing helical silver(I) coordination polymers. Their work demonstrates the application of these compounds in material science, particularly in creating unique molecular architectures (Zhang et al., 2013).
Quantum Chemical Analysis
- Bhatia, Malkhede, and Bharatam (2013) conducted a quantum chemical analysis of compounds including this compound, highlighting its versatility in chemical studies. Their research offers insight into the electronic structure and tautomeric behavior of these compounds (Bhatia et al., 2013).
Catalysis and Organic Synthesis
- In the realm of organic synthesis, Zhao and Seidel (2015) explored the use of pyrrolidine, a structural component of this compound, in asymmetric reactions to synthesize propargylamines, highlighting its potential in catalytic processes (Zhao & Seidel, 2015).
Surface Chemistry
- Research by Jansen and Van Bekkum (1995) on nitrogen-containing functional groups, like those in this compound, on activated carbon surfaces, provides insights into surface chemistry applications (Jansen & Van Bekkum, 1995).
Bioorganic and Medicinal Chemistry
- In bioorganic and medicinal chemistry, compounds with structures similar to this compound are used in creating intercalating nucleic acids, as investigated by Filichev and Pedersen (2003). This underscores their potential in developing novel DNA/RNA binding agents (Filichev & Pedersen, 2003).
Safety and Hazards
The compound is classified under GHS05 and GHS07 hazard pictograms, indicating that it can cause skin corrosion/burns/eye damage and may be harmful if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Future Directions
Properties
IUPAC Name |
N-(pyrrolidin-3-ylmethyl)pyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3/c1-2-5-12-10(3-1)13-8-9-4-6-11-7-9/h1-3,5,9,11H,4,6-8H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHHXEJVQQWFIPM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1CNC2=CC=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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